molecular formula C4H9NS B14495677 (1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine CAS No. 65561-69-5

(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine

Cat. No.: B14495677
CAS No.: 65561-69-5
M. Wt: 103.19 g/mol
InChI Key: DHJHLOXOYYBNGF-DMTCNVIQSA-N
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Description

(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a methylsulfanyl group attached to the second carbon and an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions.

    Amination: The amine group is introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the amine group.

    Substitution: The amine and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Methylsulfanyl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    (1R,2S)-2-(Methylsulfanyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine is unique due to its specific combination of a chiral cyclopropane ring, a methylsulfanyl group, and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

65561-69-5

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

(1R,2S)-2-methylsulfanylcyclopropan-1-amine

InChI

InChI=1S/C4H9NS/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3/t3-,4+/m1/s1

InChI Key

DHJHLOXOYYBNGF-DMTCNVIQSA-N

Isomeric SMILES

CS[C@H]1C[C@H]1N

Canonical SMILES

CSC1CC1N

Origin of Product

United States

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